N-(4,8-dimethylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula and a molecular weight of 215.25 g/mol. It is classified as a quinazoline derivative, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology.
This compound is cataloged under the Chemical Abstracts Service number 5361-23-9 and is also referenced in various chemical databases such as PubChem (CID 2849032) and BLD Pharm . Its classification as a quinazoline derivative positions it within a broader category of heterocyclic compounds that exhibit significant therapeutic potential.
The synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine can be achieved through several methods, often involving the reaction of 2-amino-4,8-dimethylquinazoline with guanidine or its derivatives. A notable synthetic route involves the use of dicyandiamide as a reagent, which reacts with specific precursors to yield the desired quinazoline structure.
For example, one method includes the reaction of 2-chloroquinazoline with guanidine under controlled conditions to facilitate nucleophilic substitution, leading to the formation of N-(4,8-dimethylquinazolin-2-yl)guanidine . The reaction conditions, such as temperature and solvent choice, play crucial roles in optimizing yield and purity.
The molecular structure of N-(4,8-dimethylquinazolin-2-yl)guanidine features a quinazoline ring system substituted at the 4 and 8 positions with methyl groups. The guanidine moiety is attached to the nitrogen at the 2-position of the quinazoline ring.
Key structural data include:
N-(4,8-dimethylquinazolin-2-yl)guanidine participates in various chemical reactions typical for guanidine derivatives. These include:
Research indicates that modifications at specific positions on the quinazoline ring influence biological activity significantly, suggesting that targeted synthesis can enhance potency against various biological targets .
The mechanism of action for N-(4,8-dimethylquinazolin-2-yl)guanidine primarily involves its interaction with biological receptors or enzymes. Studies suggest that compounds within this class may inhibit certain enzymatic activities or modulate receptor functions, leading to enhanced immune responses or anticancer effects.
For instance, it has been noted that similar compounds can stimulate natural killer cells by inhibiting specific enzymes like CD38, which is implicated in immune regulation . This interaction underscores the importance of structural features in determining biological efficacy.
N-(4,8-dimethylquinazolin-2-yl)guanidine exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm purity and structural integrity during synthesis.
N-(4,8-dimethylquinazolin-2-yl)guanidine has potential applications in several scientific domains:
Quinazoline derivatives represent a privileged scaffold in drug discovery, with historical significance dating to the mid-20th century. The discovery of prazosin (an α1-adrenoceptor antagonist) in the 1970s validated quinazoline's potential for rational drug design. Nitrogen-containing heterocycles constitute 59% of small-molecule drugs [2], with quinazolines contributing significantly due to their structural versatility and target specificity. Modern applications span oncology (e.g., gefitinib, EGFR inhibitor), neurology (e.g., riluzole derivatives), and antimicrobial therapy. The 2023 FDA approvals included 13 nitrogen-containing heterocyclic drugs, predominantly targeting cancers and neurological disorders [2], underscoring the scaffold's enduring pharmaceutical value. This evolution reflects medicinal chemistry's strategic shift toward functionalized heterocycles to enhance binding affinity and metabolic stability.
N-(4,8-Dimethylquinazolin-2-yl)guanidine (CAS: 5361-23-9; Mol. Formula: C₁₁H₁₃N₅; Mol. Weight: 215.26 g/mol) [1] exemplifies targeted quinazoline optimization. Its structure integrates three key pharmacophoric elements:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor | Significance |
---|---|---|
Canonical SMILES | Cc1nc(NC(=N)N)nc2c(C)cccc12 | Stereochemical specification |
Hydrogen Bond Donors | 2 | Target binding capacity |
Hydrogen Bond Acceptors | 5 | Solubility & molecular recognition |
Topological Polar Surface Area | 85.6 Ų | Membrane permeability predictor |
This configuration enables unique electronic distributions: the C4 methyl reduces quinazoline ring electrophilicity, while the guanidine group’s basicity (pKa predicted ~11.5) facilitates salt bridge formation with biological targets. Compared to unsubstituted quinazoline-guanidine analogs, the 4,8-dimethyl substitution confers ~30% increased logD [1], optimizing blood-brain barrier penetration for CNS applications.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4